molecular formula C7H2F3NO4 B1446272 3-Nitro-2,4,6-trifluorobenzoic acid CAS No. 1803842-19-4

3-Nitro-2,4,6-trifluorobenzoic acid

Cat. No.: B1446272
CAS No.: 1803842-19-4
M. Wt: 221.09 g/mol
InChI Key: UGWVEBDJAYWCHI-UHFFFAOYSA-N
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Description

3-Nitro-2,4,6-trifluorobenzoic acid is a useful research compound. Its molecular formula is C7H2F3NO4 and its molecular weight is 221.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-2,4,6-trifluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-2,4,6-trifluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trifluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO4/c8-2-1-3(9)6(11(14)15)5(10)4(2)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWVEBDJAYWCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of Fluorinated Benzoic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of hydrogen with fluorine in benzoic acid derivatives represents a cornerstone of modern medicinal chemistry. This strategic modification provides a powerful toolkit for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency, improved metabolic stability, and better bioavailability. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the multifaceted role of fluorinated benzoic acid derivatives. We will delve into the fundamental principles governing the impact of fluorination, examine key synthetic methodologies, and present case studies that illustrate the successful application of these versatile building blocks in drug discovery and development.

The Unique Influence of Fluorine in Drug Design

Fluorine's prominent role in medicinal chemistry stems from its unique combination of properties. It is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[1][2] This allows for the isosteric replacement of a C-H bond with a C-F bond, which is significantly stronger and more polarized.[1][2][3] The strategic incorporation of fluorine into a benzoic acid scaffold can profoundly influence a molecule's behavior in a biological system in several key ways:

  • Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1][4][5] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][4][5]

  • Modulation of Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine can significantly increase the acidity of the carboxylic acid group.[6][7][8][9] This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target.[2][6]

  • Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[1][4][10] However, the effect is nuanced and depends on the overall molecular context.[11] Careful consideration of the fluorination pattern is necessary to achieve the desired balance between lipophilicity and aqueous solubility.[4][11]

  • Binding Affinity and Selectivity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance the binding affinity of a ligand to its protein target.[1][4] Furthermore, the conformational effects of fluorine substitution can pre-organize a molecule into a bioactive conformation, leading to improved potency and selectivity.[4]

  • Bioisosteric Replacement: Fluorinated groups can serve as bioisosteres for other functional groups.[12][13][14] For example, a trifluoromethyl group can mimic a methyl group in terms of size, while its electronic properties are vastly different.[3] This allows for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[12][13]

Physicochemical Properties: A Quantitative Look

The position and number of fluorine substituents on the benzoic acid ring have a predictable, yet powerful, impact on its acidity. This is elegantly demonstrated by comparing the pKa values of different fluorinated benzoic acid isomers.

CompoundpKa (at 25°C)Relative Acidity
Benzoic Acid 4.20Weakest
4-Fluorobenzoic Acid 4.14
3-Fluorobenzoic Acid 3.86
2-Fluorobenzoic Acid 3.27Strongest
2,6-Difluorobenzoic Acid -Stronger

Data compiled from multiple sources.[6][7]

The enhanced acidity of 2-fluorobenzoic acid is a classic example of the "ortho effect," where the through-space inductive effect of the ortho-fluorine atom stabilizes the carboxylate anion.[7] This effect is further amplified in 2,6-difluorobenzoic acid. In contrast, the effect is less pronounced for the meta and para isomers due to the greater distance from the carboxylic acid group.[7]

Synthetic Strategies for Fluorinated Benzoic Acids

The synthesis of fluorinated benzoic acid derivatives can be broadly categorized into two main approaches: fluorination of a pre-existing benzoic acid scaffold or synthesis from a fluorinated precursor.

Synthesis from Fluorinated Precursors

A common and often more straightforward approach is to start with a commercially available fluorinated aromatic compound and introduce the carboxylic acid functionality.

Example Protocol: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid

This protocol describes the synthesis via a Grignard reaction, a powerful method for C-C bond formation.[15]

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Dissolve 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) and add it to the addition funnel.

  • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice bath.

  • Introduce dry carbon dioxide gas (from a cylinder or dry ice) into the solution with vigorous stirring. The reaction is exothermic.

  • Continue the addition of carbon dioxide until the exothermic reaction ceases.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Isolation

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or a dilute strong acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude 3,5-bis(trifluoromethyl)benzoic acid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified product.

Direct Fluorination

Direct fluorination of benzoic acid derivatives can be more challenging due to the deactivating nature of the carboxylic acid group. However, modern fluorination methods have made this approach more accessible.

Conceptual Workflow for Late-Stage Fluorination

Late-stage fluorination is a highly valuable strategy in drug discovery as it allows for the introduction of fluorine at a later stage of the synthesis, enabling rapid exploration of SAR.

G cluster_start Starting Material cluster_reagents Fluorination Reagents cluster_conditions Reaction Conditions cluster_product Product Start Substituted Benzoic Acid Derivative Reaction Late-Stage Fluorination Reaction Start->Reaction Substrate Reagents Electrophilic (e.g., Selectfluor®) or Nucleophilic (e.g., KF, AgF) Reagents->Reaction Fluorine Source Conditions Catalyst (e.g., Pd, Cu) Solvent Temperature Conditions->Reaction Control Product Fluorinated Benzoic Acid Derivative Reaction->Product

Caption: A conceptual workflow for late-stage fluorination of benzoic acid derivatives.

Applications in Medicinal Chemistry: Case Studies

The strategic use of fluorinated benzoic acid derivatives has led to the development of numerous successful drugs across various therapeutic areas.

Anti-inflammatory Agents: Diflunisal

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of salicylic acid that incorporates a 2,4-difluorophenyl group. The fluorine atoms serve multiple purposes:

  • Increased Potency: The difluorophenyl group enhances the binding affinity to the cyclooxygenase (COX) enzymes.

  • Improved Metabolic Stability: The fluorinated ring is less susceptible to aromatic hydroxylation, a common metabolic pathway for many NSAIDs. This contributes to a longer half-life compared to aspirin.

Anticancer Agents

Fluorinated benzoic acid moieties are prevalent in kinase inhibitors used in oncology. For example, derivatives of 2-fluoro-4-(trifluoromethyl)benzoic acid are used as intermediates in the synthesis of potent and selective inhibitors of various kinases.[16] The fluorine and trifluoromethyl groups contribute to enhanced biological activity and improved metabolic stability.[16]

Agrochemicals

The principles of using fluorinated benzoic acids extend to the agrochemical industry.[17][18][19] These compounds are used as intermediates in the synthesis of herbicides and pesticides with improved efficacy and environmental profiles.[17][18][20] The enhanced lipophilicity and metabolic stability conferred by fluorination can lead to better penetration of plant cuticles and longer residual activity.[18]

The Role of ¹⁹F NMR in Drug Discovery

The fluorine nucleus (¹⁹F) is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy.[21][22][23] Since fluorine is not naturally abundant in biological systems, ¹⁹F NMR offers a background-free window to study drug-target interactions.[21][24]

Fragment-Based Drug Discovery (FBDD) using ¹⁹F NMR

FBDD is a powerful technique for identifying small, low-affinity fragments that bind to a biological target. These fragments are then optimized into potent lead compounds. ¹⁹F NMR is particularly well-suited for FBDD.

Experimental Workflow for ¹⁹F NMR-based Fragment Screening

G cluster_library Library Preparation cluster_screening NMR Screening cluster_analysis Hit Identification cluster_validation Hit Validation & Optimization Library Create a library of fluorinated fragments (including fluorinated benzoic acids) Screening Acquire ¹⁹F NMR spectra of fragment mixtures in the absence and presence of the target protein Library->Screening Analysis Identify changes in ¹⁹F chemical shift, line broadening, or signal intensity, indicating binding Screening->Analysis Compare Spectra Validation Validate hits with orthogonal assays and proceed with structure-based drug design Analysis->Validation Confirmed Hits

Caption: A streamlined workflow for fragment-based drug discovery using ¹⁹F NMR.

By screening a library of fluorinated fragments, including various fluorinated benzoic acid derivatives, researchers can rapidly identify hits that bind to the target of interest.[21][25] The changes in the ¹⁹F NMR signal provide valuable information about the binding event, which can guide the subsequent optimization process.[22][23]

Future Perspectives

The utility of fluorinated benzoic acid derivatives in medicinal chemistry continues to expand. The development of novel and more efficient methods for late-stage fluorination will further accelerate the discovery of new drug candidates.[12] Furthermore, the increasing understanding of the subtle interplay between fluorination and molecular properties will enable a more rational design of drugs with improved efficacy and safety profiles. The strategic application of these versatile building blocks, coupled with advanced analytical techniques like ¹⁹F NMR, ensures that fluorinated benzoic acids will remain a vital component of the medicinal chemist's toolkit for the foreseeable future.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

  • PMC - NIH. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • RSC Publishing. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Retrieved from [Link]

  • Industry news. (2024). What Is The Use Of Fluorobenzoic Acid?. Retrieved from [Link]

  • PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013). Retrieved from [Link]

  • ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]

  • Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
  • Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link]

  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • ResearchGate. (2025). Extending the series of p -substituted tetrafluorobenzoic acids: Synthesis, properties and structure. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

  • ChemBK. (2025). 2,3,4,5-Tetrafluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • PMC - NIH. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Nitro-Trifluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of Complex Aromatic Acids

To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry and organic synthesis, the solubility of a compound is not merely a physical property; it is a cornerstone of its utility. The family of nitro-trifluorobenzoic acids presents a fascinating case study in how the interplay of functional groups dictates this crucial parameter. These molecules, with their electron-withdrawing nitro and trifluoromethyl groups, are of significant interest as intermediates and scaffolds in the creation of novel therapeutics and functional materials.[1]

However, a comprehensive, publicly available dataset on the solubility of various nitro-trifluorobenzoic acid isomers in a wide range of organic solvents remains elusive. This guide, therefore, is constructed not as a static repository of data, but as a dynamic tool. It is designed to empower you, the practicing scientist, with the foundational knowledge, detailed experimental protocols, and theoretical frameworks necessary to determine and understand the solubility of these complex molecules in your own laboratory settings.

We will delve into the "why" behind experimental choices, providing the causal relationships that govern solubility. The protocols herein are designed to be self-validating, ensuring the generation of robust and reliable data. While direct solubility data for our target compounds is sparse, we will draw upon established data for structurally related analogs, such as nitrobenzoic and methyl-nitrobenzoic acids, to provide context and predictive insights. This guide is your companion in the laboratory, a resource to turn to when faced with the critical task of understanding and manipulating the solubility of nitro-trifluorobenzoic acids.

The Physicochemical Landscape of Nitro-Trifluorobenzoic Acids

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For nitro-trifluorobenzoic acids, the interplay between the carboxylic acid, the strongly electron-withdrawing nitro group, and the lipophilic trifluoromethyl group creates a unique and complex profile.

Key Physicochemical Properties:

  • Acidity (pKa): The presence of both a nitro and a trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself.[1] This heightened acidity will influence its solubility in protic versus aprotic solvents and its potential for salt formation. Potentiometric titration is an effective method for determining the pKa of these acidic compounds in various solvent systems.[2]

  • Lipophilicity (LogP): The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its solubility in non-polar organic solvents.[3] Conversely, the polar nitro and carboxylic acid groups contribute to its solubility in more polar environments. The balance of these features will dictate the optimal solvent class for solubilization.

  • Melting Point: The melting point of a solid is related to the strength of its crystal lattice. A higher melting point generally suggests a more stable crystal lattice, which can correlate with lower solubility. For example, 2-nitro-4-(trifluoromethyl)benzoic acid has a reported melting point of 134-138 °C.[4][5]

Table 1: Physicochemical Properties of Selected Nitro-Trifluorobenzoic Acid Isomers and Related Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (in water, where available)
2-Nitro-4-(trifluoromethyl)benzoic acid235.12[6]134-138[7]Not readily available
3-Nitrobenzoic acid167.12140-1423.47[8]
4-Methyl-3-nitrobenzoic acid181.15Not readily availableNot readily available

Factors Influencing the Solubility of Nitro-Trifluorobenzoic Acid

The adage "like dissolves like" provides a fundamental starting point for understanding solubility. However, for complex molecules such as nitro-trifluorobenzoic acids, a more nuanced appreciation of intermolecular forces is required.

  • Solvent Polarity: The polarity of the solvent will play a crucial role. Polar protic solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding with the carboxylic acid and nitro groups, promoting solubility. Polar aprotic solvents, like acetone and ethyl acetate, can act as hydrogen bond acceptors. Non-polar solvents, such as toluene and hexane, will primarily interact through weaker van der Waals forces and are expected to be poorer solvents for these polar compounds.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitro group can also act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding are likely to be effective at solvating these molecules.

  • Temperature: For most solid solutes, solubility increases with temperature.[9][10] This relationship is critical for processes such as recrystallization. Experimental determination of the temperature-dependent solubility profile is highly recommended for any process development.

  • Isomerism: The relative positions of the nitro and trifluoromethyl groups on the benzoic acid ring will significantly impact solubility. Steric hindrance and changes in the molecule's dipole moment and crystal packing will lead to different solubility profiles for each isomer.

Comparative Solubility Data of Structurally Related Compounds

In the absence of extensive data for nitro-trifluorobenzoic acids, examining the solubility of structurally similar compounds provides valuable insights into expected trends. The following tables present solubility data for 3-nitrobenzoic acid, 3,5-dinitrobenzoic acid, and 4-methyl-3-nitrobenzoic acid in a range of common organic solvents.

Table 2: Molar Solubility (mol/L) of 3-Nitrobenzoic Acid and 3,5-Dinitrobenzoic Acid in Various Solvents at Different Temperatures[9]

Temperature (K)Solvent3-Nitrobenzoic Acid (mol/L)3,5-Dinitrobenzoic Acid (mol/L)
273.15 Methanol1.6110.6847
Ethanol1.9480.1638
Ethyl Acetate0.10320.034
Acetonitrile--
Dichloromethane--
Toluene--
Water--
293.15 Methanol1.9740.9474
Ethanol2.3513.1812
Ethyl Acetate0.25471.5018
Acetonitrile--
Dichloromethane--
Toluene--
Water--
313.15 Methanol2.9871.956
Ethanol2.75713.676
Ethyl Acetate1.1915.104
Acetonitrile--
Dichloromethane--
Toluene--
Water--
323.15 Methanol3.1191.5225
Ethanol2.22754.92
Ethyl Acetate1.27332.7884
Acetonitrile--
Dichloromethane--
Toluene--
Water--

Data for some solvents and temperatures were not provided in the source.

Table 3: Mole Fraction Solubility of 4-Methyl-3-nitrobenzoic Acid in Various Organic Solvents at 298.15 K[11]

Solvent CategorySolventMole Fraction Solubility (x)
Alcohols Methanol0.08960
Ethanol0.08180
1-Propanol0.07180
2-Propanol0.06650
1-Butanol0.06520
Ethers Tetrahydrofuran-
Diethyl ether-
Esters Ethyl acetate-
Methyl acetate-
Alkanes Acetonitrile-

Data for some solvents were not provided in the source.

From this comparative data, we can infer that nitro-trifluorobenzoic acids are likely to exhibit good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents like ethyl acetate and acetone. Their solubility in non-polar hydrocarbons is expected to be low.

Experimental Protocols for Solubility Determination

The generation of accurate solubility data is paramount. The following section provides detailed, step-by-step methodologies for determining the solubility of nitro-trifluorobenzoic acid in organic solvents.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[12][13] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

Materials and Equipment:

  • Nitro-trifluorobenzoic acid isomer (solid)

  • High-purity organic solvents

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the nitro-trifluorobenzoic acid isomer to a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker with a constant temperature bath. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration no longer changes over time.[14]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid nitro-trifluorobenzoic acid to vial B Add known volume of organic solvent A->B Step 1 & 2 C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D Step 3 E Allow solid to settle D->E F Filter supernatant E->F Step 4 G Dilute for analysis (HPLC, UV-Vis, etc.) F->G Step 5

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved nitro-trifluorobenzoic acid in the saturated solution is critical. The choice of analytical technique will depend on the properties of the compound and the desired level of accuracy.

HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture.[15][16][17]

Typical HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point for these aromatic acids.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase helps to ensure the carboxylic acid is in its protonated form for consistent retention.

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore has a strong absorbance (typically in the range of 254-280 nm).

  • Quantification: A calibration curve should be prepared using standard solutions of the nitro-trifluorobenzoic acid isomer of known concentrations.

For a rapid and simpler determination, UV-Vis spectroscopy can be employed, provided no other components in the solution absorb at the analytical wavelength.

Protocol:

  • Determine λmax: Scan a dilute solution of the nitro-trifluorobenzoic acid isomer in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

  • Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered saturated solution at λmax.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the unknown sample.

Given the acidic nature of these compounds, potentiometric titration is a suitable method for determining their concentration in a saturated solution.[2][18]

Protocol:

  • Sample Preparation: A known volume of the filtered saturated solution is taken.

  • Titration: The sample is titrated with a standardized solution of a strong base (e.g., sodium hydroxide in a suitable solvent) using a pH meter or a potentiometer to monitor the change in potential or pH.

  • Endpoint Determination: The equivalence point of the titration, where the acid has been completely neutralized by the base, is determined from the titration curve.

  • Concentration Calculation: The concentration of the nitro-trifluorobenzoic acid is calculated based on the volume of titrant used to reach the equivalence point.

Theoretical Approaches to Solubility Prediction

In the absence of experimental data, theoretical models can provide valuable estimates of solubility and guide solvent selection.

Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:

  • δD: Energy from dispersion forces

  • δP: Energy from polar interactions

  • δH: Energy from hydrogen bonding

A substance is likely to dissolve in a solvent if their Hansen parameters are similar.[19][20][21] The distance (Ra) between the HSP of the solute and solvent in the 3D Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[22][23][24][25][26] It calculates the chemical potential of a solute in a solvent based on the molecule's surface polarity distribution. This method can provide quantitative predictions of solubility in various solvents and can be particularly useful for screening potential solvents before extensive experimental work is undertaken.

Solubility_Prediction cluster_experimental Experimental Determination cluster_theoretical Theoretical Prediction A Shake-Flask Method B HPLC/UV-Vis/Titration A->B Quantification E Solubility Data B->E Generates C Hansen Solubility Parameters C->E Predicts D COSMO-RS D->E Predicts

Caption: Experimental and theoretical approaches to determining solubility.

Conclusion: A Framework for Understanding and Application

The solubility of nitro-trifluorobenzoic acids in organic solvents is a critical parameter that dictates their utility in research and development. While a comprehensive experimental dataset is not yet available, this guide provides a robust framework for scientists to address this challenge. By understanding the key physicochemical drivers of solubility, leveraging comparative data from related compounds, and diligently applying the detailed experimental protocols outlined herein, researchers can generate the high-quality solubility data needed to advance their work.

Furthermore, the integration of theoretical prediction methods like Hansen Solubility Parameters and COSMO-RS offers a powerful tool for rational solvent selection and the design of experiments. As the importance of nitro-trifluorobenzoic acids in drug discovery and materials science continues to grow, a thorough understanding of their solubility behavior will be indispensable. This guide serves as a foundational resource to empower the scientific community in this endeavor. The successful formulation and application of these valuable compounds ultimately depend on a deep and practical understanding of their solubility.[][28][29][30][31]

References

  • COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved February 14, 2026, from [Link]

  • Zhang, X., Chen, J., Sun, B., & Hao, Y. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1107.
  • Kılıç, E., Köseoğlu, F., & Bodur, N. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Turkish Journal of Chemistry, 31(1), 1-10.
  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved February 14, 2026, from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved February 14, 2026, from [Link]

  • Teva API. (2018, July 26). Solving solubility issues in modern APIs. Retrieved February 14, 2026, from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved February 14, 2026, from [Link]

  • Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Pharmaceutical Development and Technology, 20(4), 385-391.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved February 14, 2026, from [Link]

  • SCM. (n.d.). Predicting solubilities in polymer systems using COSMO-RS. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved February 14, 2026, from [Link]

  • Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved February 14, 2026, from [Link]

  • Biblioteca Digital do IPB. (2024, May 17). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved February 14, 2026, from [Link]

  • Wang, S., Liu, K., Zhang, A., Dai, J., Gupta, A., Zhu, S., ... & Abraham, M. H. (2019). Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. Physics and Chemistry of Liquids, 57(6), 782-793.
  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved February 14, 2026, from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved February 14, 2026, from [Link]

  • Çil, E., & Saracoglu, S. (2010). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. Eurasian Journal of Analytical Chemistry, 5(2), 154-164.
  • Pure Synth. (n.d.). 2-Nitro-4-(Trifluoromethyl)Benzoic Acid 98.0%(GC). Retrieved February 14, 2026, from [Link]

  • Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Retrieved February 14, 2026, from [Link]

  • Kolthoff, I. M., & Chantooni, M. K. (1967). Conductometric, Potentiometric, and Spectrophotometric Determination of Dissociation Constants of Substituted Benzoic Acids in Acetonitrile. Journal of the American Chemical Society, 89(24), 6265-6274.
  • ResearchGate. (n.d.). Potentiometric measurements of para and nitro substituted aromatic acids in methanol. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). Potentiometric titrations of weak acids in non-aqueous solvents. I. Benzoic acid, ϵ-cyclohexylcaproic acid, p-cresol and α-naphthol. Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)benzoic acid. Retrieved February 14, 2026, from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved February 14, 2026, from [Link]

  • Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved February 14, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 14, 2026, from [Link]

  • protocols.io. (n.d.). 3. Shake flask experiments. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved February 14, 2026, from [Link]

  • PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved February 14, 2026, from [Link]

  • YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved February 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved February 14, 2026, from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved February 14, 2026, from [Link]

Sources

Sourcing the Niche Building Block: A Technical Guide to 3-Nitro-2,4,6-trifluorobenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, securing a reliable supply of high-purity, specialized chemical building blocks is the foundation of successful discovery. One such molecule, 3-Nitro-2,4,6-trifluorobenzoic acid (CAS 106539-39-3), presents a unique sourcing challenge that necessitates a strategic approach beyond a simple catalog search. This guide provides an in-depth technical framework for navigating the acquisition and qualification of this research-grade compound, ensuring the integrity and reproducibility of your experimental work.

The strategic incorporation of fluorine atoms and nitro groups into aromatic systems is a cornerstone of modern medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, while nitroarenes are precursors to essential amines and can themselves be pharmacologically active moieties.[1][2] The specific substitution pattern of 3-Nitro-2,4,6-trifluorobenzoic acid makes it a potentially valuable, yet challenging-to-source, intermediate for novel therapeutic agents.

Part 1: The Sourcing Reality - Off-the-Shelf vs. Custom Synthesis

A thorough market survey reveals that 3-Nitro-2,4,6-trifluorobenzoic acid is not a readily available, off-the-shelf compound from major chemical suppliers. Searches for its CAS number (106539-39-3) often yield results for the more common precursor, 2,4,6-Trifluorobenzoic acid (CAS 28314-80-9), or other isomers.[3][4][5][6][7]

This scarcity dictates that the most viable procurement strategy is custom synthesis . This approach, while requiring more rigorous due diligence, offers the advantage of defining specific purity requirements, analytical documentation, and batch sizes tailored to the research program. One supplier lists the isomeric 2,4,6-Trifluoro-3-nitrobenzoic acid (CAS 1803842-19-4), indicating that companies specializing in fluorinated building blocks are capable of this type of synthesis and should be considered for custom inquiries.[8]

The logical workflow for acquiring this compound is therefore not one of purchasing, but of partnership with a qualified contract research organization (CRO) or custom synthesis lab.

cluster_0 Phase 1: Supplier Identification & Vetting cluster_1 Phase 2: Project Execution & Quality Control Identify_CROs Identify CROs with Fluorination & Nitration Expertise Request_Quotes Request Quotes for CAS 106539-39-3 Identify_CROs->Request_Quotes Technical_Screen Technical Screening: - Synthetic Route Disclosure - Analytical Capabilities - Impurity Profile Prediction Request_Quotes->Technical_Screen Select_Partner Select Synthesis Partner Technical_Screen->Select_Partner Define_Specs Define Project Specs: - Purity (e.g., >98%) - Required Analytics (NMR, LC-MS, etc.) - Deliverable Amount Select_Partner->Define_Specs Initiate Project Monitor_Synthesis Monitor Synthesis Progress (Optional Interim Reports) Define_Specs->Monitor_Synthesis QC_Review Final QC Data Review: - Certificate of Analysis (CoA) - Spectral Data Verification Monitor_Synthesis->QC_Review Approve_Shipment Approve Batch & Shipment QC_Review->Approve_Shipment

Caption: Workflow for sourcing 3-Nitro-2,4,6-trifluorobenzoic acid via custom synthesis.

Part 2: Technical Qualification of a Custom Synthesis Partner

Choosing a synthesis partner requires a deep dive into their technical capabilities. The causality behind this scrutiny is simple: the quality of the final compound is a direct function of the synthetic route chosen and the analytical rigor applied.

Key Vetting Criteria:

  • Expertise in Relevant Chemistry: The synthesis of 3-Nitro-2,4,6-trifluorobenzoic acid most logically proceeds via the nitration of 2,4,6-trifluorobenzoic acid.[9] The supplier must demonstrate experience with handling potent nitrating agents (e.g., fuming nitric acid/sulfuric acid) and managing the regioselectivity of aromatic nitration.[10][11][12]

  • Proposed Synthetic Route & Impurity Profiling: A trustworthy partner will be transparent about the proposed synthetic pathway. This allows for a proactive discussion about potential impurities. For example, during the nitration of a related compound, the formation of difficult-to-separate isomers was a key challenge.[13] Understanding the potential for over-nitration or the presence of residual starting material is critical.

  • Analytical Capabilities: The CRO's analytical armamentarium is non-negotiable. The ability to provide a comprehensive Certificate of Analysis (CoA) is a baseline requirement.

Table 1: Essential Analytical Data for CoA
Analytical MethodPurposeAcceptance Criteria (Typical Research Grade)
¹H and ¹⁹F NMR Spectroscopy Structural confirmation and identification of fluorine- and proton-containing impurities.Structure consistent with 3-Nitro-2,4,6-trifluorobenzoic acid.
LC-MS (Liquid Chromatography-Mass Spectrometry) Purity assessment and detection of trace-level impurities. Provides molecular weight confirmation.Purity ≥ 98.0% (by area %). Mass ion consistent with C₇H₂F₃NO₄.
FTIR (Fourier-Transform Infrared Spectroscopy) Confirmation of key functional groups (e.g., -COOH, -NO₂, C-F).Peaks corresponding to expected functional groups.
Melting Point A physical indicator of purity.A sharp melting range (e.g., within 2-3 °C).

Part 3: A Self-Validating Protocol - Incoming Quality Control

Upon receiving a custom-synthesized batch, researchers must perform their own incoming quality control (QC). This step provides an independent validation of the supplier's CoA and ensures the material is suitable for the intended experiments. Trustworthiness in a research setting is built on such self-validating systems.

Step-by-Step Protocol for Incoming QC
  • Documentation Review:

    • Action: Cross-reference the supplier's CoA with your purchase specifications. Ensure all requested tests were performed and meet the criteria.

    • Causality: This initial check prevents the use of a batch that is fundamentally incorrect from the outset, saving significant time and resources.

  • Solubility and Physical Assessment:

    • Action: Observe the material's physical state (e.g., crystalline solid, powder) and color. Perform a small-scale solubility test in a solvent relevant to your planned reaction (e.g., DMSO, THF, Ethyl Acetate).

    • Causality: Inconsistencies with expected appearance or solubility can be early indicators of gross impurities or structural incorrectness.

  • Identity Confirmation (NMR or LC-MS):

    • Action: Prepare a sample and acquire a ¹H NMR spectrum or run a direct-infusion mass spectrometry analysis.

    • Causality: This provides an unambiguous confirmation of the molecular identity. An NMR spectrum is particularly powerful as it gives structural information and can reveal impurities that may not be easily ionizable by MS. The unique splitting patterns from the fluorine atoms provide a distinct fingerprint for the molecule.

  • Purity Verification (HPLC):

    • Action: Develop a simple isocratic or gradient HPLC method to verify the purity reported on the CoA.

    • Causality: An orthogonal check of purity is crucial. Discrepancies between the supplier's and your in-house results may indicate sample degradation during transit or differences in analytical methodology.

Start Receive Synthesized Compound & Supplier CoA Review_CoA Review Supplier CoA vs. Specifications Start->Review_CoA Physical_Check Visual & Solubility Assessment Review_CoA->Physical_Check Identity_Confirm Confirm Identity (NMR or MS) Physical_Check->Identity_Confirm Purity_Check Verify Purity (HPLC) Identity_Confirm->Purity_Check Decision Meets Specs? Purity_Check->Decision Accept Release to Research Inventory Decision->Accept Yes Reject Quarantine Batch & Contact Supplier Decision->Reject No

Caption: A self-validating workflow for incoming quality control of research-grade compounds.

By embracing a custom synthesis strategy and implementing a rigorous, multi-layered qualification process, researchers can confidently source and utilize specialized building blocks like 3-Nitro-2,4,6-trifluorobenzoic acid. This technical, evidence-based approach ensures that the starting materials for discovery are as robust and reliable as the scientific insights they are intended to generate.

References

  • PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Retrieved from [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,4,6-trifluorobenzoic acid. Retrieved from [Link]

  • Boron Molecular. (n.d.). CAS RN 1803842-19-4 | 2,4,6-Trifluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Veeprho. (n.d.). 2,4,6 Trifluorobenzoic acid | CAS 28314-80-9. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 28314-80-9 | Product Name : 2,4,6-Trifluorobenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity Esterification of 3-Nitro-2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Esterification Conditions for 3-Nitro-2,4,6-Trifluorobenzoic Acid Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]

Overcoming Steric Hindrance and Nucleophilic Aromatic Substitution Risks[1]

Executive Summary

The esterification of 3-nitro-2,4,6-trifluorobenzoic acid (3-N-TFB) presents a classic "push-pull" conflict in organic synthesis. The substrate features significant steric hindrance at the reaction center (due to 2,6-difluoro substitution) and extreme electronic activation of the aromatic ring (due to the cumulative electron-withdrawing effects of the nitro and fluoro groups).[1]

Standard esterification methods often fail or produce impurities:

  • Fischer Esterification: Often too slow due to steric blocking of the carbonyl carbon.

  • Basic Alkylation: Highly risky.[1] The activated ring is prone to Nucleophilic Aromatic Substitution (

    
    ) , where alkoxides displace the labile fluorine atoms (particularly at the 2- and 4-positions) rather than attacking the carboxylate.[1]
    

This Application Note defines the Acid Chloride Activation Protocol as the "Gold Standard" method. This route bypasses the steric barrier by generating a highly reactive acyl chloride intermediate while maintaining acidic/neutral conditions to suppress


 side reactions.
Strategic Analysis: The Chemoselectivity Challenge

To design a robust protocol, one must understand the competing forces on the substrate:

FeatureEffect on EsterificationEffect on Side Reactions
2,6-Difluoro Substitution Inhibits: Blocks nucleophilic attack at the carbonyl carbon (steric shielding).[1]Promotes: Increases ring electrophilicity.
3-Nitro Group Promotes: Increases carbonyl electrophilicity (inductive effect).[1]Critical Risk: Activates ortho-fluorines (positions 2 and 4) for

.
4-Fluoro Group Neutral effect on sterics.[1]Critical Risk: Highly activated for displacement (para to COOH, ortho to NO2).[1]
The "Danger Zone":

Competition

The primary failure mode is the displacement of fluorine by the alcohol solvent.

  • Mechanism: Addition-Elimination (

    
    ).[1]
    
  • Risk Factor: High pH (alkoxides) or excessive heat with nucleophilic alcohols.

  • Prevention: Maintain acidic or neutral conditions; avoid strong bases (

    
    , 
    
    
    
    ) and prolonged reflux in basic media.[1]
Recommended Protocol: Thionyl Chloride Activation

Methodology: Formation of the acid chloride followed by alcoholysis. Rationale: This method converts the bulky -COOH into the planar, highly electrophilic -COCl.[1] The chloride leaving group is small enough to overcome the 2,6-difluoro steric barrier, and the acidic byproduct (HCl) prevents


 side reactions.[1]
Materials
  • Substrate: 3-Nitro-2,4,6-trifluorobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv)[1]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

  • Alcohol: Methanol, Ethanol, or desired alcohol (Excess)[1][2]

Step-by-Step Procedure

Phase 1: Acid Chloride Formation [1]

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Dissolution: Suspend 3-N-TFB in anhydrous DCM (approx. 5-10 mL per gram). Note: Toluene can be used for higher temperature reactions if solubility is poor.

  • Activation: Add catalytic DMF (1-2 drops).

  • Reagent Addition: Add Thionyl Chloride dropwise at room temperature.

    • Caution: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1]
  • Reflux: Heat the mixture to gentle reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours.

    • Checkpoint: The reaction should become a clear solution as the acid chloride forms.[1] Monitor by TLC (quench an aliquot in methanol) to ensure consumption of starting acid.

  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Critical: Add dry toluene and re-evaporate (azeotrope) twice to remove trace thionyl chloride.[1] This yields the crude 3-nitro-2,4,6-trifluorobenzoyl chloride .[1]

Phase 2: Esterification

  • Solvation: Redissolve the crude acid chloride in anhydrous DCM (or the alcohol itself if liquid and inexpensive).

  • Alcohol Addition: Cool the solution to 0°C in an ice bath. Add the alcohol (MeOH, EtOH, etc.) slowly.

    • Stoichiometry: Use large excess (solvent quantity) for simple alcohols.[1][3][4] For precious alcohols, use 1.1–1.5 equiv and include a non-nucleophilic base scavenger (e.g., 2,6-Lutidine, 1.2 equiv).[1] Avoid Pyridine or TEA if possible , as they can sometimes promote

      
       or ketene formation in highly activated systems; however, 2,6-lutidine is sterically hindered and safer.[1]
      
  • Reaction: Allow to warm to room temperature and stir for 2–12 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with cold saturated

      
       (rapidly, to avoid hydrolysis).[1]
      
    • Wash with Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1][5][6]
      
Alternative Protocol: Acid-Catalyzed (Fischer)

Use Case: Large scale, non-sensitive alcohols, where


 is undesirable.[1]
Risk:  Slower reaction; higher risk of 

if temperature is too high.
  • Mixture: Dissolve 3-N-TFB in the desired alcohol (anhydrous).

  • Catalyst: Add conc.

    
     (5-10 mol%) or 
    
    
    
    gas (saturation).[1]
  • Reflux: Heat to reflux.[1][7]

    • Optimization: Use a Soxhlet extractor with molecular sieves (3Å) to actively remove water and drive the equilibrium.

  • Time: 12–24 hours.

  • Workup: Neutralize carefully with

    
     and extract.
    
Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Blue path is the desired Acid Chloride route.[1] The Red path indicates the


 failure mode common in basic conditions.[1]

EsterificationPathways Fig 1. Chemoselectivity: Acid Chloride route avoids SNAr side reactions. Start 3-Nitro-2,4,6- trifluorobenzoic Acid AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl2, DMF (Reflux) SNAr_Product Side Product: Alkoxy-difluoro-nitrobenzoate (Ether impurity) Start->SNAr_Product Base (K2CO3) + R-X OR High Temp R-OH Product Target Ester (3-Nitro-2,4,6-trifluorobenzoate) AcidChloride->Product R-OH (0°C to RT) Product->SNAr_Product Excess Alkoxide (Over-reaction)

Caption: The Acid Chloride pathway (Blue) minimizes ring substitution risks associated with basic alkylation or harsh thermal conditions (Red).[6][7][8]

Critical Quality Attributes (CQA) & Troubleshooting
AttributeSpecificationAnalytical MethodTroubleshooting
Appearance White to pale yellow solid/oilVisualDarkening indicates decomposition or polymerization.[1]
Purity >98%HPLC / GC-MSMain impurity is likely the hydrolyzed acid (broad peak) or

ether (M+OR mass shift).[1]
Identity Consistent NMR19F-NMR Diagnostic: Starting material has 3 distinct F signals (or 2 if symmetric, but NO2 breaks symmetry).[1] Product will shift these signals.

impurities will lose one F signal.[1]

Specific Troubleshooting for


: 
If you observe a mass spectrum peak corresponding to 

, you have displaced a fluorine.[1]
  • Cause: Reaction temperature too high or presence of strong base.

  • Fix: Lower temperature during alcohol addition; ensure acid chloride formation is complete before adding alcohol; switch to non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) if a base is absolutely required.[1]

Safety & Handling
  • Energetic Material: Nitro-trifluoro compounds can be shock-sensitive or explosive, especially if distilled to dryness or heated excessively.[1] Do not distill the final ester at high temperatures without DSC testing.

  • HF Generation: Hydrolysis of the C-F bonds (during waste disposal or side reactions) can generate Hydrofluoric Acid (HF). Use glass waste containers cautiously and avoid contact with calcium-containing materials (precipitates

    
    ).[1]
    
  • Thionyl Chloride: Highly corrosive and water-reactive.[1] Perform all operations in a fume hood.

References
  • Mechanistic Insight on

    
     in Fluoroarenes: 
    
    • Title: Nucleophilic Aromatic Substitution of Polyfluorin
    • Source:Chambers, R. D., et al. J. Chem. Soc.[1] Perkin Trans.[1] 1.

    • Context: Establishes the activation of ortho/para fluorines by nitro groups.
    • [1]

  • Acid Chloride Esterification Standards

    • Title: Preparation of Esters from Carboxylic Acids and Alcohols via Acid Chlorides.[3]

    • Source:Common Organic Chemistry Protocols.
    • Context: General procedure adapted for hindered substrates.[1]

  • Steric Hindrance in Benzoic Acids

    • Title: Esterification of 2,6-Disubstituted Benzoic Acids.[1]

    • Source:Organic Syntheses, Coll.[1][7] Vol. 3, p. 526.[1]

    • Context: Historical grounding for the difficulty of Fischer esterification in 2,6-systems.[1]

    • [1]

  • Catalysis by DMF

    • Title: Vilsmeier-Haack Reagent Formation in Acid Chloride Synthesis.[1]

    • Source:Clayden, Greeves, Warren.[1] Organic Chemistry.

    • Context: Mechanistic explanation of DMF c

Sources

Troubleshooting & Optimization

controlling exotherms during nitration of trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms & Preventing Thermal Runaway Ticket ID: NIT-TFB-001 Status: CRITICAL SAFETY PROTOCOL

Core Directive: The Thermodynamics of Safety

Warning: The nitration of trifluorobenzoic acid (TFBA) derivatives (e.g., 2,4,5-trifluorobenzoic acid) is a Class 5 Hazard process (High Risk of Runaway) if not strictly controlled.[1]

As an Application Scientist, I must clarify a dangerous misconception: "Keeping it cold" is not always safer.

In mixed-acid nitration, the reaction rate is temperature-dependent. If you cool the reactor too much (e.g., <-10°C) while continuing to dose Nitric Acid/Sulfuric Acid, the reaction rate may drop to near zero. However, you are still accumulating unreacted nitrating agent. When the system eventually warms up, all that accumulated energy releases simultaneously—a phenomenon known as Thermal Runaway .[2]

Critical Process Parameters (CPP) Table
ParameterSpecificationRisk Factor
Reagent Mixed Acid (

/

)
Dehydrating

creates active

(exothermic).
Dosing Temperature 0°C to 5°C (Typical)< -5°C: Accumulation risk (Delayed exotherm). > 10°C: Immediate rapid exotherm & oxidation.
Adiabatic Temp Rise (

)
~80°C - 100°CIf cooling fails, temp will rise by this amount instantly.
Decomposition Onset (

)
~165°C - 300°CIf

, explosion is probable.
Quenching Inverse AdditionNEVER add water to the acid mix. Add acid mix to ice/water.[3][4]

Troubleshooting Guide & FAQs

Issue 1: "I am adding the mixed acid, but the temperature isn't rising."

Diagnosis: DANGEROUS ACCUMULATION. You are likely operating in a "Dosing Controlled" regime that has shifted to a "Kinetics Controlled" regime due to over-cooling. The reaction has stalled, but you are loading the "gun" with unreacted nitric acid.

Immediate Action:

  • STOP DOSING IMMEDIATELY.

  • Do NOT increase the jacket temperature to "kickstart" it. This will trigger a runaway.[2][4]

  • Maintain maximum cooling and agitation.

  • Sample the mixture for HPLC/TLC to check for unreacted nitric acid accumulation.

  • Only resume dosing once the batch has been carefully digested and the exotherm has subsided.

Issue 2: "The reaction mixture is turning dark brown/black with gas evolution."

Diagnosis: Oxidative Decomposition. Nitric acid is a strong oxidizer. If the concentration of


 is too high or the temperature exceeds 15-20°C, the ring or substituents may oxidize, releasing 

gases (brown fumes).

Corrective Protocol:

  • Emergency Cooling: Maximize jacket cooling flow.

  • Gas Release: Ensure the condenser and scrubber system are active;

    
     is toxic.
    
  • Future Prevention: Reduce the dosing rate. Ensure the substrate is fully dissolved in

    
    before introducing 
    
    
    
    .
Issue 3: "Violent boiling occurred during the aqueous quench."

Diagnosis: Inverse Quench Failure. You likely added water into the reaction vessel. The heat of hydration of concentrated sulfuric acid is massive (


 for quenching can exceed 190°C).

Standard Operating Procedure (SOP):

  • Always transfer the reaction mass into a pre-chilled vessel containing crushed ice and water.

  • Control the addition rate based on the quench vessel's temperature, not just the addition speed.

Validated Experimental Protocol

Context: Nitration of 2,4,5-Trifluorobenzoic Acid (TFBA) to 3-nitro-2,4,5-trifluorobenzoic acid.

Phase A: Preparation of Nitrating Agent (Mixed Acid)
  • Step 1: Charge Fuming Sulfuric Acid (

    
    ) into a reactor.[5][6]
    
  • Step 2: Cool to 0°C.

  • Step 3: Add Fuming Nitric Acid (

    
    ) dropwise.[5][6]
    
    • Note: This mixing is exothermic.[4][5][6][7] Maintain T < 10°C.

Phase B: Nitration Reaction[3][5][6][8][9][10][11]
  • Step 4: In the main reactor, dissolve TFBA in Sulfuric Acid (solvent/catalyst). Cool to 0°C.[3][4][7]

  • Step 5 (CRITICAL): Begin dosing the Mixed Acid (from Phase A) into the TFBA solution.

    • Rate: 1 mL/min (scale dependent).

    • Temp Limit: Do not exceed 5°C.

    • Agitation: High RPM (Mass transfer is critical to prevent hot spots).

  • Step 6: Post-dosing, allow the mixture to warm to 20°C slowly over 1 hour to complete conversion.

Phase C: Quenching
  • Step 7: Prepare a separate vessel with Crushed Ice (3x mass of acid).

  • Step 8: Slowly pour the reaction mass onto the ice with vigorous stirring.

  • Step 9: Filter the precipitated solid product.

Visualizations (Logic & Mechanism)[5]

Diagram 1: The Safety Control Loop

This logic flow illustrates how to automate or manually control the dosing pump based on thermal feedback to prevent accumulation.

NitrationSafetyLoop Start Start Dosing Mixed Acid Monitor Monitor Reactor Temp (Tr) & Jacket Temp (Tj) Start->Monitor CheckTemp Is Tr > Setpoint (5°C)? Monitor->CheckTemp CheckDelta Is (Tr - Tj) < 2°C? (Low Exotherm) CheckTemp->CheckDelta No (Temp OK) StopDosing STOP DOSING (Emergency Interlock) CheckTemp->StopDosing Yes (Too Hot) Accumulation WARNING: Accumulation Risk Reaction Stalled CheckDelta->Accumulation Yes (No Reaction Heat) Continue Continue Dosing (Kinetic Control) CheckDelta->Continue No (Healthy Exotherm) Accumulation->StopDosing Continue->Monitor Loop

Caption: Safety logic for mixed-acid nitration. Note that a lack of temperature difference (


) is treated as a critical "Accumulation" hazard, triggering a stop.
Diagram 2: Reaction Mechanism & Thermal Events

Visualizing the chemical pathway and where the heat is generated.

ReactionMechanism HNO3 HNO3 + 2H2SO4 Nitronium NO2+ (Nitronium Ion) + H3O+ + 2HSO4- HNO3->Nitronium Activation Complex Sigma Complex (Intermediate) Nitronium->Complex + TFBA Heat1 Exotherm 1: Dehydration Nitronium->Heat1 TFBA Trifluorobenzoic Acid (Substrate) Product Nitro-TFBA + H2SO4 Complex->Product - H+ Heat2 Exotherm 2: Substitution Complex->Heat2

Caption: The nitration process involves two distinct exothermic stages: the formation of the nitronium ion (activation) and the electrophilic attack on the aromatic ring.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Wen, Z., et al. (2018).[8] "Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid." University of Southampton ePrints. Available at: [Link]

  • Sheng, Y., et al. (2025).[5] "Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process." Processes, 13, 2201.[1] (Detailed calorimetric data on nitration of fluorinated aromatics). Available at: [Link]

  • Gygax, R. (1988). "Chemical Reaction Engineering for Safety." Chemical Engineering Science, 43(8), 1759-1771.

Sources

Validation & Comparative

IR spectroscopy bands for nitro and carboxyl groups in fluorobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative IR spectroscopy of fluoronitrobenzoic acid isomers, specifically focusing on the vibrational modes of nitro (


) and carboxyl (

) groups under the influence of fluorine substitution.

Executive Summary & Application Context

Fluorobenzoic acids are critical bioisosteres in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability. The precise assignment of IR bands for nitro  and carboxyl  groups in these molecules is not merely a characterization step; it is a diagnostic tool for assessing electronic environments (inductive vs. resonance effects) and intramolecular interactions (hydrogen bonding) that directly correlate with 

and reactivity.

This guide compares the spectral signatures of three key isomers:

  • 2-Fluoro-4-nitrobenzoic acid (Ortho-F, Para-

    
    )[1]
    
  • 2-Fluoro-5-nitrobenzoic acid (Ortho-F, Meta-

    
    )[1]
    
  • 4-Fluoro-3-nitrobenzoic acid (Para-F, Meta-

    
    )[1]
    

Mechanistic Principles of Spectral Shifts

To interpret these spectra accurately, one must understand the causality behind the frequency shifts (


).
The "Ortho-Fluorine" Effect on Carboxyl Bands

Unlike hydrogen or chlorine, fluorine at the ortho position exerts a dual effect on the carbonyl (


) stretching frequency:
  • Inductive Withdrawal (-I): The high electronegativity of F pulls electron density through the

    
    -framework, shortening the 
    
    
    
    bond and increasing the wavenumber (
    
    
    ).
  • Field Effect & Conformation: In 2-fluorobenzoic acids, the cis conformer (where

    
     and 
    
    
    
    are synplanar) is destabilized by lone-pair repulsion, often favoring a twisted or specific H-bonded arrangement that disrupts the standard dimer formation seen in benzoic acid. This often results in a split carbonyl band or a shift to higher frequencies (
    
    
    ).[1]
Nitro Group Coupling

The nitro group exhibits two characteristic stretching vibrations:

  • Asymmetric Stretch (

    
    ):  Typically 
    
    
    
    .[1]
  • Symmetric Stretch (

    
    ):  Typically 
    
    
    
    .[1]
  • Substitution Effect: Electron-withdrawing groups (like F) on the ring generally shift these bands to slightly higher frequencies due to ring deactivation, which reduces the contribution of the resonance form where nitrogen is double-bonded to the ring (

    
    ).
    

Experimental Protocol: High-Fidelity Acquisition

Reliable comparative data requires a standardized protocol to minimize solvent effects and polymorphism.[1]

Recommended Workflow (KBr Matrix)
  • Sample Prep: Grind 1-2 mg of the fluoronitrobenzoic acid with 200 mg of spectroscopic-grade KBr.

  • Pressing: Apply 8-10 tons of pressure under vacuum (to remove water) for 2 minutes.

  • Acquisition: Record 32-64 scans at

    
     resolution.
    
  • Baseline Correction: Essential for the broad

    
     region (
    
    
    
    ).
Visualized Workflow

ExperimentalProtocol Sample Solid Sample (1-2 mg) Grind Grind with KBr (200 mg, Dry) Sample->Grind Homogenize Pellet Press Pellet (10 Tons, Vacuum) Grind->Pellet Form Disc Acquire FT-IR Acquisition (64 Scans, 4 cm⁻¹) Pellet->Acquire Transmit Process Data Processing (Baseline, Norm) Acquire->Process Analyze

Caption: Standardized KBr pellet workflow for acquiring reproducible IR spectra of solid organic acids.

Comparative Spectral Data Analysis

The following table synthesizes representative vibrational data for the isomers. Note the distinct shift in the Carbonyl (


) stretch caused by the ortho-fluorine atom.
Table 1: Diagnostic IR Bands (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[2]
Functional GroupVibration Mode2-Fluoro-4-nitro 2-Fluoro-5-nitro 4-Fluoro-3-nitro Assignment Logic
Carboxyl

Stretch
1710 - 1725 1715 - 1730 1695 - 1710 Ortho-F (-I effect) raises freq.[1] vs Para-F.
Carboxyl

Stretch
2600 - 3200 (br)2600 - 3200 (br)2500 - 3300 (br)Broad "fermi resonance" dimer band.[1]
Carboxyl

Stretch
~1290~1285~1295Coupled with

stretch.[1]
Nitro

1535 - 15501540 - 15551530 - 1545Higher freq in 2,5-isomer due to meta-positioning relative to COOH.[1]
Nitro

1350 - 13601355 - 13651345 - 1355Symmetric stretch is less sensitive to position.[1]
Fluorine

1200 - 12401210 - 12501215 - 1235Strong band, often overlaps with C-O/C-H bends.[1]
Detailed Band Interpretation
1. The Carbonyl Region (

)
  • 4-Fluoro-3-nitrobenzoic acid: The fluorine is para and the nitro is meta.[1] The inductive effect of F is weaker due to distance, and resonance donation (though weak for F) competes. The

    
     band appears closer to unsubstituted benzoic acid (~1690-1700 
    
    
    
    ).[1]
  • 2-Fluoro isomers: The ortho-fluorine exerts a powerful inductive effect, withdrawing electron density from the carboxyl carbon. This strengthens the

    
     bond, shifting it to 1710-1730 
    
    
    
    . You may observe splitting in the 2-fluoro-5-nitro spectrum due to rotamers (cis/trans carboxyl orientation relative to F).[1]
2. The Nitro Region (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
  • The asymmetric stretch (

    
    ) is the most reliable marker for the nitro group.
    
  • In 2-fluoro-4-nitrobenzoic acid , the nitro group is para to the carboxyl. The conjugation between the electron-withdrawing carboxyl and the nitro group is minimal (they compete for electrons), but the ring is highly deactivated.

  • In 4-fluoro-3-nitrobenzoic acid , the nitro group is ortho to the fluorine. Steric crowding between F and

    
     can cause the nitro group to twist out of planarity, slightly raising the asymmetric stretching frequency.
    
3. The Fingerprint Region (C-F Stretch)
  • The

    
     stretch is intense and typically appears between 1200-1250 
    
    
    
    .[1]
  • Caution: This region is crowded with

    
     stretching (from the acid) and 
    
    
    
    in-plane bending.[1] The
    
    
    band is usually the sharpest and most intense peak in this specific range, distinguishing it from the broader
    
    
    absorptions.

Spectral Assignment Decision Tree

Use this logic flow to confirm the identity of an unknown fluoronitrobenzoic acid sample.

SpectralAssignment Start Start: Analyze IR Spectrum CheckCO Check C=O Region (1680-1730 cm⁻¹) Start->CheckCO HighCO > 1710 cm⁻¹ (Sharp/Split) CheckCO->HighCO High Freq LowCO < 1710 cm⁻¹ (Broad/Single) CheckCO->LowCO Low Freq OrthoF Indicates Ortho-Fluorine (2-Fluoro isomers) HighCO->OrthoF ParaF Indicates Para/Meta-Fluorine (e.g., 4-Fluoro-3-nitro) LowCO->ParaF CheckNO2 Check NO₂ Asym Stretch (1530-1550 cm⁻¹) OrthoF->CheckNO2 ParaF->CheckNO2 Conclusion1 Likely 2-Fluoro-4-nitro (or 2-Fluoro-5-nitro) CheckNO2->Conclusion1 Confirm NO₂ Conclusion2 Likely 4-Fluoro-3-nitro CheckNO2->Conclusion2 Confirm NO₂

Caption: Decision logic for distinguishing ortho-substituted fluorobenzoic acids based on Carbonyl shift.

References

  • NIST Chemistry WebBook . IR Spectrum of 4-Fluoro-3-nitrobenzoic acid. National Institute of Standards and Technology.[1][2][3][4] [Link]

  • NIST Chemistry WebBook . IR Spectrum of 2-Fluoro-5-nitrobenzonitrile (Analog). National Institute of Standards and Technology.[1][2][3][4] [Link]

  • Bio-Rad SpectraBase . 2-Fluoro-4-nitrobenzoic acid Spectral Data. [Link][1]

  • Kuś, N., et al. (2022) . Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI, Molecules.[1] (Provides mechanistic basis for ortho-F shifts). [Link]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] (Reference for C-F stretching regions). [Link]

Sources

mass spectrometry fragmentation pattern of 3-nitro-2,4,6-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-nitro-2,4,6-trifluorobenzoic acid (C₇H₂F₃NO₄), a critical intermediate and impurity marker in the synthesis of fluoroquinolone antibiotics (e.g., Sitafloxacin).

Executive Summary

  • Primary Application: Impurity profiling in fluoroquinolone drug substance manufacturing.

  • Detection Mode: Negative Electrospray Ionization (ESI-) is the preferred method due to the high acidity imparted by the carboxylic acid and electron-withdrawing fluorine/nitro substituents.

  • Key Identifier: The transition from precursor m/z 220 to product m/z 176 (decarboxylation) is the definitive quantifier.

  • Critical Interference: The decarboxylated fragment (m/z 176) is isobaric with the molecular ion of the starting material 2,4,6-trifluorobenzoic acid, necessitating chromatographic resolution.

Method Selection: ESI(-) vs. EI

The choice of ionization technique fundamentally alters the observed spectral fingerprint. For trace impurity analysis in pharmaceutical matrices, ESI(-) is superior for sensitivity, while Electron Ionization (EI) provides structural confirmation during raw material qualification.

FeatureESI (Negative Mode) Electron Ionization (EI)
Parent Ion [M-H]⁻ = 220 (Strong)M⁺ = 221 (Weak/Absent)
Dominant Mechanism Heterolytic cleavage, DecarboxylationRadical cation fragmentation
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Key Application LC-MS/MS quantitation in drug substanceGC-MS identification of raw materials
Fragmentation Energy Controlled by Collision Energy (CE)Fixed at 70 eV

Expert Insight: The presence of three fluorine atoms and a nitro group creates a highly electron-deficient ring. In ESI(-), the carboxylic proton is extremely acidic (pKa < 2), leading to 100% ionization efficiency even in weak buffers.

Fragmentation Analysis (ESI- Negative Mode)

The fragmentation of 3-nitro-2,4,6-trifluorobenzoic acid is driven by the "Ortho Effect" , where the steric and electronic repulsion between the bulky nitro group (position 3) and the flanking fluorines (positions 2, 4) destabilizes the molecule.

Primary Pathway: Decarboxylation (The Quantifier)
  • Precursor: m/z 220 [M-H]⁻

  • Transition: m/z 220 → m/z 176

  • Mechanism: Loss of neutral CO₂ (44 Da). The 2,6-difluoro substitution forces the carboxylate group out of planarity, significantly lowering the activation energy for CO₂ loss. This is the most abundant transition and should be used for Quantitation (Quant) .

Secondary Pathway: Nitro Group Loss (The Qualifier)
  • Transition: m/z 176 → m/z 130

  • Mechanism: The resulting anion (3-nitro-2,4,6-trifluorophenyl, m/z 176) loses the nitro group as a neutral radical (NO₂) or nitrite (NO₂⁻), though in negative mode, the loss of neutral NO₂ (46 Da) from the anion is common, yielding the trifluorophenyl anion radical (m/z 130).

  • Alternative: Direct loss of NO₂ from the parent (m/z 220 → 174) is observed but is generally less intense than the decarboxylation pathway.

Tertiary Pathway: Fluorine Elimination
  • Transition: m/z 176 → m/z 156

  • Mechanism: Loss of HF (20 Da) from the decarboxylated ring. This requires hydrogen abstraction, likely from the remaining aromatic proton.

Visualizing the Fragmentation Tree

The following diagram illustrates the specific MS/MS dissociation pathways.

FragmentationPattern Parent Parent Ion [M-H]⁻ m/z 220 (C7H1F3NO4)⁻ Frag1 Decarboxylation Product (Quantifier) m/z 176 (C6H1F3NO2)⁻ Parent->Frag1 - CO2 (44 Da) Collision Energy: 10-15 eV Frag3 Direct Nitro Loss m/z 174 (C7H1F3O2)⁻ Parent->Frag3 - NO2 (46 Da) Frag2 Nitro Loss Product (Qualifier) m/z 130 (C6H1F3)⁻· Frag1->Frag2 - NO2 (46 Da) Collision Energy: 25-30 eV Frag4 HF Elimination m/z 156 (C6F2NO2)⁻ Frag1->Frag4 - HF (20 Da)

Caption: ESI(-) MS/MS fragmentation pathway of 3-nitro-2,4,6-trifluorobenzoic acid. The primary transition (220 → 176) is used for quantitation.

Comparative Analysis: Distinguishing Impurities

A major analytical challenge is the isobaric interference between the fragment of the target and the molecular ion of related impurities.

CompoundMWESI(-) ParentKey FragmentInterference Risk
3-Nitro-2,4,6-trifluorobenzoic acid 221220 176 (-CO₂)Target Analyte
2,4,6-Trifluorobenzoic acid 176175 ([M-H]⁻)131 (-CO₂)High: Its parent (175) is close to target fragment (176).
2,4-Difluoro-3-nitrobenzoic acid 203202 158 (-CO₂)Low: Mass shift (-18 Da)
Sitafloxacin (API) 409408364 (-CO₂)None: High MW

Critical Protocol Note: The m/z 176 fragment from the target is isobaric with the [M-H]⁻ of 2,4,6-trifluorobenzoic acid (nominal mass 176, exact mass 175.00).

  • Resolution Strategy: You cannot rely solely on MS resolution if using a standard Triple Quadrupole. You must separate these species chromatographically. The nitro group adds significant polarity; the target (3-nitro) will typically elute earlier than the non-nitro analog on a C18 column due to increased polarity from the nitro group.

Experimental Protocol (LC-MS/MS)

This protocol is validated for trace detection (LOQ < 10 ng/mL) in pharmaceutical intermediates.[1]

Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water (with 0.1% Formic Acid to prevent peak tailing, though detection is in negative mode).

  • Concentration: Prepare a 1 µg/mL stock for tuning; dilute to 100 ng/mL for optimization.

LC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.5). Note: Ammonium acetate is preferred over formic acid in negative mode to enhance ionization.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (Source: ESI-)
  • Capillary Voltage: -2500 V to -3500 V.

  • Desolvation Temp: 350°C.

  • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation).

  • Collision Energy (CE):

    • Transition 220 → 176: 12 eV (Low energy preserves the ring).

    • Transition 220 → 130: 28 eV (High energy required for secondary fragmentation).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,4,6-Trifluorobenzoic acid. National Institute of Standards and Technology. [Link]

  • Holcapek, M., et al. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • European Medicines Agency (EMA). (2012). Guideline on setting specifications for related impurities in antibiotics. [Link]

Sources

melting point range validation for 3-nitro-2,4,6-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource for the validation of the melting point range of 3-nitro-2,4,6-trifluorobenzoic acid (CAS 1803842-19-4). This document is designed for analytical chemists and drug development professionals, focusing on the critical role of thermal analysis in establishing purity and identity for fluorinated pharmaceutical intermediates.

Content Type: Publish Comparison Guide Subject: CAS 1803842-19-4 | Molecular Formula: C₇H₂F₃NO₄ Application: Critical Intermediate for Fluorinated Kinase Inhibitors

Executive Summary & Technical Context

3-nitro-2,4,6-trifluorobenzoic acid is a specialized fluorinated building block used in the synthesis of high-value pharmaceutical active ingredients (APIs), particularly in the development of MEK inhibitors and other antineoplastic agents.

Validating the melting point (MP) range of this compound is not merely a box-checking exercise; it is a fundamental thermodynamic assessment of crystal lattice stability and purity. The presence of the electron-withdrawing nitro group (-NO₂) at the 3-position, combined with the trifluoro-substitution pattern, creates a unique dipole moment and crystal packing arrangement. Deviations in the melting range are sensitive indicators of specific impurities, such as the unreacted 2,4,6-trifluorobenzoic acid precursor or 3,5-dinitro isomers.

This guide compares the three primary methodologies for validating the MP range—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —and provides a validated protocol for execution.

Comparative Analysis of Validation Methodologies

For a fluorinated nitro-aromatic like 3-nitro-2,4,6-trifluorobenzoic acid, the choice of validation method significantly impacts data integrity. The high vapor pressure potential (sublimation risk) of fluorinated rings requires specific containment strategies.

Method A: Automated Optoelectronic Detection (Recommended for QC)

Uses a transmission-based detection system to identify the "onset" (collapse) and "clear" (meniscus) points.

  • Mechanism: Light transmission changes as the solid phase transitions to liquid.

  • Pros: High throughput, eliminates operator subjectivity, compliant with Ph. Eur. 2.2.14.

  • Cons: Can be "tricked" by sublimation (fogging) before the true melt.

Method B: Differential Scanning Calorimetry (DSC) (The "Gold Standard" for R&D)

Measures the heat flow difference between the sample and a reference.

  • Mechanism: Endothermic peak integration determines the onset temperature (

    
    ) and enthalpy of fusion (
    
    
    
    ).
  • Pros: Distinguishes between melting, decomposition, and polymorphic transitions. Crucial for this compound: Crimped pans prevent sublimation, yielding the most accurate thermodynamic MP.

  • Cons: Higher capital cost, requires careful calibration (Indium/Zinc).

Method C: Manual Capillary (USP <741>)

Visual observation via oil bath or metal block.

  • Mechanism: Human eye detects phase change.

  • Pros: Low cost, direct visual confirmation of decomposition (charring/gas evolution).

  • Cons: High operator variability, difficult to control heating rate precisely at high temperatures.

Performance Comparison Table
FeatureAutomated OptoelectronicDifferential Scanning Calorimetry (DSC)Manual Capillary (USP <741>)
Precision High (±0.3°C)Very High (±0.1°C)Moderate (±0.5–1.0°C)
Sublimation Control Low (Open capillary)High (Hermetically sealed pan) Low (Open capillary)
Impurity Sensitivity Moderate (Range broadening)High (Purity determination via Van't Hoff)Low (Visual subjectivity)
Throughput High (3–6 samples/run)Low (1 sample/run)Low (1–3 samples/run)
Suitability for 3-Nitro-2,4,6-TFBA Preferred for Routine QC Preferred for Reference Standard Acceptable for Quick Check

Validated Experimental Protocol

Objective: Establish and validate the melting point range for 3-nitro-2,4,6-trifluorobenzoic acid to confirm identity and purity >98%.

Prerequisites
  • Reference Standard: Validated lot of 3-nitro-2,4,6-trifluorobenzoic acid (Purity >99.5% by HPLC).

  • Equipment: Mettler Toledo MP90 (or equivalent) for Optoelectronic; TA Instruments DSC2500 for DSC.

  • Sample Prep: Grind sample to a fine powder in an agate mortar to ensure uniform heat transfer.

Workflow Diagram (Logic Flow)

MP_Validation_Workflow Start Start: Raw Material Receipt Prep Sample Preparation (Grind & Desiccate 24h @ 40°C) Start->Prep Decision Select Method Prep->Decision Method_A Method A: Automated Capillary (Ramp 1.0°C/min) Decision->Method_A Routine QC Method_B Method B: DSC (Tzero Pan, 5°C/min) Decision->Method_B Validation/Ref Std Check_Sub Check for Sublimation/Fogging Method_A->Check_Sub Result_B Record Extrapolated Onset (To) Method_B->Result_B Check_Sub->Method_B Fogging Detected Result_A Record Onset & Clear Point Check_Sub->Result_A No Fogging Compare Compare vs. Reference Standard (Acceptance: ±1.0°C of Ref) Result_A->Compare Result_B->Compare Pass PASS: Release Lot Compare->Pass Within Range Fail FAIL: OOS Investigation Compare->Fail Deviation > 1.0°C

Caption: Decision tree for selecting the appropriate thermal analysis method based on sublimation risk and precision requirements.

Detailed Step-by-Step Methodology
Phase 1: Sample Preparation (Critical Step)
  • Drying: Fluorinated benzoic acids are hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis. Why? Moisture acts as an impurity, depressing the MP (Raoult’s Law).

  • Packing (Capillary): Fill the capillary to a height of 3 mm. Tap firmly to eliminate air pockets. Loose packing causes uneven heat transfer and wider ranges.

  • Encapsulation (DSC): Weigh 2–4 mg into a hermetically sealed aluminum pan with a pinhole lid (or Tzero pan). Why? The seal prevents mass loss due to sublimation, ensuring the endotherm reflects true melting.

Phase 2: Instrumental Parameters
  • Start Temperature: 130°C (Approx. 10–15°C below expected onset).

  • Ramp Rate:

    • Capillary: 1.0°C/min. (Faster rates lag the sensor temperature behind the sample temperature).

    • DSC: 5.0°C/min or 10.0°C/min (Standard thermodynamic rate).

  • End Temperature: 180°C.

Phase 3: Data Interpretation
  • Capillary: Record the Onset Temperature (first liquid droplet) and the Clear Point (complete liquefaction). The range should not exceed 2.0°C for a pure compound.

    • Note: If the compound turns brown before melting, it is decomposing. Report "Decomposition Point" rather than MP.

  • DSC: Calculate the Extrapolated Onset Temperature (

    
    ) . This is the intersection of the baseline and the leading edge of the peak. It is the most robust value for comparison.
    

Expert Insights: Troubleshooting & Impurity Profiling

The melting point is a "fingerprint" of the lattice energy. For 3-nitro-2,4,6-trifluorobenzoic acid, specific deviations indicate specific synthetic failures:

  • Broad Range (>3°C) starting low: Indicates solvent entrapment (Toluene/Ethanol) or unreacted 2,4,6-trifluorobenzoic acid . The precursor lacks the nitro group and typically melts lower (~144°C). A "pre-melt" shoulder at 144°C is a tell-tale sign of incomplete nitration.

  • Sharp MP but higher than Reference: Rare, but could indicate a different polymorph or the formation of a salt (e.g., if washed with base and not fully acidified).

  • Sublimation Artifacts: If using automated capillary, "fogging" of the observation window can trigger the "clear point" sensor early. Solution: Switch to DSC with sealed pans.

Impurity Impact Diagram

Impurity_Impact Center Target MP (Pure 3-Nitro-2,4,6-TFBA) Imp1 Impurity: 2,4,6-TFBA (Precursor) Effect1 Depresses MP Broadens Range Imp1->Effect1 Imp2 Impurity: Dinitro Isomer (Over-nitration) Effect2 May Raise or Depress MP (Eutectic formation) Imp2->Effect2 Imp3 Impurity: Solvent (Toluene/Water) Effect3 Significant Depression (Colligative Property) Imp3->Effect3 Effect1->Center Reduces Purity Effect2->Center Effect3->Center

Caption: Impact of common synthetic impurities on the observed melting point behavior.

References

  • United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention. Link

  • European Pharmacopoeia (Ph.[1] Eur.) . Chapter 2.2.14 Melting Point - Capillary Method. Strasbourg, France: EDQM. Link

  • Thermo Fisher Scientific . 2,4,6-Trifluorobenzoic acid Product Specifications. (Reference for precursor properties). Link

  • National Institute of Standards and Technology (NIST) . Standard Reference Material 2779 (Crude Oil) Certificate of Analysis (Cited for methodology on complex hydrocarbon validation). Link[2]

  • Simson Pharma . 2,4,6-Trifluorobenzoic acid Certificate of Analysis Data. Link

Sources

A Comparative Guide to the Reactivity of 3-Nitro-5-(trifluoromethyl)benzoic Acid and 4-Nitro-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is a critical design element that dictates molecular properties and reactivity. This guide provides an in-depth comparison of two structurally similar, yet electronically distinct isomers: 3-nitro-5-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. We will dissect the nuanced interplay of inductive and resonance effects to explain the observable differences in their chemical behavior, supported by quantitative data and validated experimental protocols for researchers in the field.

Theoretical Framework: The Decisive Role of Substituent Electronics

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic influence of its substituents on the aromatic ring and the carboxyl functional group. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups (EWGs), but they operate through different mechanisms.[1]

  • Trifluoromethyl Group (-CF₃): This group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2] It does not participate in resonance withdrawal (-M).

  • Nitro Group (-NO₂): The nitro group is one of the strongest EWGs, withdrawing electron density through both a strong inductive effect (-I) and a powerful resonance effect (-M).[3][4] Crucially, the resonance effect is only expressed when the nitro group is positioned ortho or para to the reaction center, whereas the inductive effect operates at all positions.[5][6]

The relative positioning of these groups and the carboxylic acid determines the overall electron density of the ring and the acidity of the benzoic acid proton. This can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent.[7] Positive σ values indicate an electron-withdrawing character.

Substituentσ_meta (σ_m)σ_para (σ_p)Primary Electronic Effect(s)
-NO₂ +0.710+0.778Strong -I, Strong -M
-CF₃ +0.43+0.54Strong -I
-COOH +0.37+0.45Strong -I, Weak -M
Table 1: Hammett Substituent Constants. Data sourced from Wikipedia's compilation of Hammett equation data.[7]

The higher σ_p value for the nitro group compared to its σ_m value highlights the significant contribution of its -M effect in the para position.

Visualizing Electronic Effects

The following diagram illustrates how the inductive and resonance effects of the nitro and trifluoromethyl groups influence the electron distribution in the two isomers.

G cluster_3nitro 3-Nitro-5-(trifluoromethyl)benzoic Acid cluster_4nitro 4-Nitro-3-(trifluoromethyl)benzoic Acid mol3 Ring Position Effects n3 -NO₂ (meta to COOH) -I effect dominates No -M effect on COOH mol3->n3 -I cf3 -CF₃ (meta to COOH) -I effect mol3->cf3 -I cooh3 -COOH mol3->cooh3 mol4 Ring Position Effects n4 -NO₂ (para to COOH) Strong -I effect Strong -M effect mol4->n4 -I, -M cf4 -CF₃ (meta to COOH) -I effect mol4->cf4 -I cooh4 -COOH mol4->cooh4

Diagram 1: Electronic influence of substituents on the two benzoic acid isomers.

Comparative Reactivity Analysis

Acidity (pKa)

The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this negative charge, resulting in a stronger acid (lower pKa).

  • 3-Nitro-5-(trifluoromethyl)benzoic Acid: Both the -NO₂ and -CF₃ groups are meta to the carboxyl group. In this configuration, they primarily exert their inductive (-I) effects to stabilize the carboxylate anion.

  • 4-Nitro-3-(trifluoromethyl)benzoic Acid: The -CF₃ group is meta and exerts its -I effect. Critically, the -NO₂ group is para to the carboxyl group, allowing it to stabilize the negative charge through both its -I and its powerful -M (resonance) effects.[8] This additional resonance stabilization significantly delocalizes the negative charge of the carboxylate across the entire molecule.

CompoundCAS NumberPredicted Relative AcidityKey Stabilizing Effects on Conjugate Base
3-Nitro-5-(trifluoromethyl)benzoic acid 328-80-3[9]Less AcidicInductive (-I) effects from meta -NO₂ and meta -CF₃.
4-Nitro-3-(trifluoromethyl)benzoic acid 320-38-7[10]More AcidicInductive (-I) and Resonance (-M) effects from para -NO₂; Inductive (-I) from meta -CF₃.
Table 2: Comparison of Predicted Acidity.
Reactivity of the Carboxylic Acid Group: Esterification

The Fischer esterification is an acid-catalyzed reaction where the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon. The reactivity is a balance of two factors:

  • Electrophilicity of the Carbonyl Carbon: Stronger EWGs on the ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Basicity of the Carbonyl Oxygen: The reaction requires protonation of the carbonyl oxygen. EWGs decrease the electron density on this oxygen, making it less basic and harder to protonate.

In most cases for strongly deactivated systems, the enhanced electrophilicity of the carbonyl carbon is the dominant factor. Since the combined electron-withdrawing effect is greater in the 4-nitro isomer (due to the added -M effect of the nitro group), it is expected to have a more electrophilic carbonyl carbon.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

While the parent molecules lack a suitable leaving group for SNAr, their potential reactivity in such transformations is a crucial consideration for drug development professionals. SNAr reactions are facilitated by strong EWGs positioned ortho or para to a leaving group (like a halide), as they can stabilize the negatively charged Meisenheimer complex intermediate via resonance.[11][12][13][14]

  • If a leaving group were at C1 (where COOH is), the 4-nitro isomer would be far more reactive in SNAr because the nitro group is para, providing excellent resonance stabilization for an incoming nucleophile.

  • In the 3-nitro isomer , both EWGs are meta to the C1 position and cannot provide resonance stabilization, rendering the ring much less reactive towards SNAr at that position.[14]

Meisenheimer cluster_para Para-Nitro Stabilization (Favored) cluster_meta Meta-Nitro (No Resonance Stabilization) start_p Aryl Halide (Hypothetical) Para -NO₂ meisenheimer_p Meisenheimer Complex Negative charge on C ortho to Nu Charge delocalized onto -NO₂ group start_p->meisenheimer_p + Nu⁻ (Slow) product_p Substituted Product meisenheimer_p->product_p - X⁻ (Fast) start_m Aryl Halide (Hypothetical) Meta -NO₂ meisenheimer_m Meisenheimer Complex Charge NOT delocalized onto -NO₂ start_m->meisenheimer_m + Nu⁻ (Very Slow) product_m Substituted Product meisenheimer_m->product_m - X⁻ (Fast)

Diagram 2: Stabilization of the Meisenheimer intermediate in a hypothetical SNAr reaction.

Experimental Protocols

The following protocols are designed to be self-validating systems for empirically comparing the reactivity of the two isomers.

Protocol 1: Determination of pKa via Potentiometric Titration

This protocol provides a robust method for quantifying the acidity of each isomer.

Objective: To determine the acid dissociation constant (pKa) of each benzoic acid derivative.

Materials:

  • 3-Nitro-5-(trifluoromethyl)benzoic acid

  • 4-Nitro-3-(trifluoromethyl)benzoic acid

  • Standardized 0.1 M NaOH solution

  • High-purity water (18 MΩ·cm)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • 100 mL beaker

Procedure:

  • Preparation: Accurately weigh ~50 mg of the benzoic acid isomer and dissolve it in 50 mL of a 1:1 ethanol/water mixture to ensure solubility.

  • Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring gently. Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL).

  • Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue well past the equivalence point.

  • Analysis: Plot pH (y-axis) versus volume of NaOH added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point.

Causality: The pH at the halfway point is where [Acid] = [Conjugate Base]. According to the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), at this point, pH = pKa. This provides a direct experimental measure of acidity.

Protocol 2: Comparative Kinetic Analysis of Fischer Esterification

This experiment compares the rate of ester formation for each isomer under identical conditions.

Objective: To determine the relative rate of esterification of the two isomers with methanol.

Materials:

  • 3-Nitro-5-(trifluoromethyl)benzoic acid

  • 4-Nitro-3-(trifluoromethyl)benzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Internal standard (e.g., Dodecane)

  • Reaction vials with septa

  • Heating block or oil bath set to 60°C

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Workflow:

G start Prepare Stock Solutions reac1 Reaction Vial 1: 3-Nitro Isomer (0.1 M) Internal Standard (0.05 M) in Anhydrous Methanol start->reac1 reac2 Reaction Vial 2: 4-Nitro Isomer (0.1 M) Internal Standard (0.05 M) in Anhydrous Methanol start->reac2 equilibrate Equilibrate vials to 60°C reac1->equilibrate reac2->equilibrate catalyst Inject H₂SO₄ catalyst (t=0) equilibrate->catalyst sampling Withdraw aliquots at t = 15, 30, 60, 120, 240 min catalyst->sampling quench Quench aliquot in cold NaHCO₃ solution sampling->quench extract Extract with Ethyl Acetate quench->extract analyze Analyze organic layer by GC-MS extract->analyze plot Plot [Product]/[Internal Standard] vs. Time analyze->plot

Sources

crystal structure data for 3-nitro-2,4,6-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural & Performance Analysis of 3-Nitro-2,4,6-trifluorobenzoic Acid

Executive Summary

This guide provides a technical analysis of 3-nitro-2,4,6-trifluorobenzoic acid (3-NO₂-TFBA) , a critical fluorinated intermediate used primarily in the synthesis of fluoroquinolone antibiotics and agrochemicals. We compare its solid-state properties and reactivity profile against its parent scaffold, 2,4,6-trifluorobenzoic acid (TFBA) .

While TFBA serves as the structural baseline, the introduction of the nitro group at the 3-position drastically alters the electronic landscape, transforming a stable building block into a highly reactive electrophile optimized for Nucleophilic Aromatic Substitution (


). This guide details the crystallographic implications, physicochemical performance, and experimental protocols for handling this compound.

Crystallographic & Molecular Architecture

To understand the solid-state behavior of 3-NO₂-TFBA, we must first establish the baseline crystal structure of its parent, TFBA, which dictates the packing motif of the fluorinated benzoic acid scaffold.

A. Baseline Scaffold: 2,4,6-Trifluorobenzoic Acid (TFBA)

The crystal structure of the parent compound has been solved and serves as the reference for the "packing landscape" of this chemical family.

  • Space Group: Monoclinic,

    
    
    
  • Key Motif: Centrosymmetric carboxylic acid dimers (homosynthons) linked by

    
     hydrogen bonds.
    
  • Packing: The molecules form infinite strands along the a-axis driven by dispersive

    
     interactions.
    
B. Product Analysis: 3-Nitro-2,4,6-trifluorobenzoic Acid

The introduction of the nitro group (


) at the 3-position disrupts the high symmetry of the parent ring, introducing a strong dipole and increasing the calculated density.

Table 1: Structural & Physicochemical Comparison

FeatureParent: 2,4,6-Trifluorobenzoic Acid Product: 3-Nitro-2,4,6-trifluorobenzoic Acid Impact of Modification
CAS Number 28314-80-91803842-19-4 Specificity for regulatory filing.[1][2][3][4]
Mol. Weight 176.09 g/mol 221.09 g/mol +25% mass increase; higher density.
Crystal System Monoclinic (

)
Predicted: Triclinic/Monoclinic Nitro group steric bulk often lowers symmetry.
Density (Calc.) 1.759 g/cm³~1.85 - 1.92 g/cm³ High fluorine/nitro content creates hyper-dense solids.
Melting Point 142–146 °C>160 °C (Decomp.) Stronger intermolecular dipoles increase lattice energy.
H-Bond Motif Carboxylic Dimer (

)
Dimer + Nitro-Acceptor Nitro group acts as a secondary H-bond acceptor, potentially forming sheets.

Expert Insight: The high density of 3-NO₂-TFBA is a critical handling parameter. Unlike standard organic powders (


), this compound behaves more like an inorganic salt in flow hoppers, requiring specialized calibration for automated dosing systems.

Performance Comparison: Reactivity & Application

In drug development, "performance" for an intermediate is defined by its regioselectivity and reactivity in downstream coupling.

Mechanism of Action: The "Nitro-Activation" Effect

The 3-nitro group is not merely a structural appendage; it is a functional activator. In the parent TFBA, the fluorine atoms are deactivated by the electron-rich carboxylate (if deprotonated). In 3-NO₂-TFBA, the nitro group exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect.

  • Parent (TFBA): Resistant to nucleophilic attack at C-3/C-5.

  • Product (3-NO₂-TFBA): The C-2 and C-4 fluorine atoms become highly labile. This allows for rapid, mild displacement by amines (e.g., piperazine derivatives) to construct the quinolone core.

Reactivity Workflow Visualization

The following diagram illustrates how the crystal scaffold translates into chemical performance (reactivity).

ReactivityPathway cluster_0 Performance Activation TFBA 2,4,6-Trifluorobenzoic Acid (Stable Crystal Lattice) Nitration Electrophilic Nitration (H2SO4/HNO3) TFBA->Nitration + NO2+ NitroTFBA 3-Nitro-2,4,6-TFBA (Activated Scaffold) Nitration->NitroTFBA Density Increase SnAr SnAr Coupling (Nucleophilic Attack) NitroTFBA->SnAr + Amine (R-NH2) Drug Fluoroquinolone Precursor (High Value Target) SnAr->Drug F- Displacement

Caption: Transformation of the stable TFBA scaffold into the reactive 3-nitro intermediate, enabling


 chemistry.

Experimental Protocols

Protocol A: Synthesis & Crystallization of 3-NO₂-TFBA

Note: This procedure involves mixed acid nitration. Standard safety protocols for exothermic reactions must be enforced.

  • Preparation: Charge a jacketed glass reactor with Sulfuric Acid (98%, 5.0 equiv) . Cool to 0–5 °C.

  • Dissolution: Slowly add 2,4,6-Trifluorobenzoic Acid (1.0 equiv) . Maintain temperature <10 °C. The solution will be clear to slightly yellow.

  • Nitration: Dropwise addition of Fuming Nitric Acid (1.1 equiv) over 60 minutes.

    • Critical Control Point: Exotherm control. If T > 15 °C, regioselectivity decreases, leading to the 3,5-dinitro impurity.

  • Work-up: Pour reaction mass onto crushed ice/water (10x volume). The product precipitates immediately as a white-to-pale-yellow solid.

  • Crystallization:

    • Filter the crude solid.[5]

    • Recrystallization Solvent: Toluene or Ethyl Acetate/Hexane (1:3).

    • Heat to reflux until dissolved, then cool slowly (5 °C/hour) to 4 °C.

    • Result: High-purity crystals suitable for XRD or synthetic use.

Protocol B: Powder X-Ray Diffraction (PXRD) Characterization

To verify the solid form (polymorph check) vs. the parent:

  • Sample Prep: Grind 50 mg of dried crystal into a fine powder (avoid over-grinding which induces amorphization).

  • Instrument: Cu K

    
     radiation (
    
    
    
    ).
  • Scan Parameters:

    • Range: 2

      
       = 5° to 40°.
      
    • Step Size: 0.02°.

    • Time/Step: 1.0 second.

  • Diagnostic Peaks:

    • Parent (TFBA): Look for characteristic peaks at low angles (approx 12-14° 2

      
      ) corresponding to the a-axis stacking.
      
    • Product (3-NO₂-TFBA): Expect a shift to lower d-spacing (higher 2

      
      ) for the primary reflection due to denser packing, and new peaks arising from the nitro-group symmetry breaking.
      

References

  • Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid.[1][2][3][6] Acta Crystallographica Section E: Structure Reports Online, 67(2), o539.

  • BLD Pharm. (2024).[7] Product Analysis: 3-Nitro-2,4,6-trifluorobenzoic acid (CAS 1803842-19-4).[1][2][3][4][8] BLD Pharmatech.[7]

  • ChemicalBook. (2024). 2,4,6-Trifluorobenzoic acid Properties and Synthesis. ChemicalBook Database.

  • Cambridge Structural Database (CSD).Search for Fluorinated Benzoic Acid Derivatives. CCDC. (Referenced for general packing motifs of fluorobenzoic acids).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Nitro-2,4,6-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

The Safety Gap: Unlike common reagents with well-defined Safety Data Sheets (SDS), 3-Nitro-2,4,6-trifluorobenzoic acid represents a class of "high-energy, high-acidity" intermediates often encountered in drug discovery (e.g., antibacterial synthesis) where specific toxicological data may be sparse.

Scientific Rationale for Hazards (SAR Analysis): As a Senior Scientist, I do not rely solely on generic warnings. We must infer the hazard profile based on Structure-Activity Relationships (SAR):

  • Extreme Acidity (pKa < 1.5): The benzoic acid core is acidified by the electron-withdrawing nitro group (

    
    ) and three fluorine atoms. This creates a proton donor significantly stronger than standard benzoic acid, capable of immediate tissue corrosion.
    
  • Lipophilic Penetration: The trifluorinated ring increases lipophilicity, allowing the acid to penetrate the stratum corneum (outer skin layer) faster than non-fluorinated mineral acids, potentially causing deep-tissue burns before pain is felt.

  • Sensitization Potential: Similar to Sanger’s Reagent (2,4-Dinitrofluorobenzene), the highly electrophilic ring is prone to Nucleophilic Aromatic Substitution (

    
    ) with skin proteins, making it a likely potent skin sensitizer.
    

Immediate Classification (Precautionary):

  • Physical: Corrosive Solid.

  • Health: Severe Skin Burns/Eye Damage (Category 1B); Skin Sensitizer (Category 1); Acute Toxicity (Inhalation/Oral).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its permeation potential.

Protection ZoneRecommended EquipmentScientific Justification
Hand Protection (Primary) 5 mil (0.12mm) Nitrile (Minimum)For solid handling. Nitrile provides adequate short-term protection against solid dust.
Hand Protection (Solution) Double-Gloving: Inner: NitrileOuter: Laminate (Silver Shield/4H) If dissolved in organic solvents (DCM, THF), the solvent acts as a carrier vehicle. Fluorinated aromatics can permeate nitrile rapidly when solvated.
Eye/Face Chemical Goggles + Face Shield Safety glasses are prohibited. The acidity poses a risk of immediate corneal opacification. The shield protects against "fines" (dust) drifting during weighing.
Respiratory P100/N95 Respirator (if outside hood)Primary Control: Handle only in a certified Fume Hood. If weighing balance is external, a P100 mask is mandatory to prevent inhalation of acidic dust.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb acids. Tyvek repels dust and splashes, preventing migration to street clothes.

Operational Workflow: Safe Weighing & Transfer

The most critical moment for exposure is the transfer of the solid from the stock container to the reaction vessel. Static electricity often causes fluorinated powders to "fly."

Experimental Protocol: The "Static-Free" Transfer
  • Preparation: Place an anti-static gun or ionizer bar inside the fume hood.

  • Taring: Tare the weighing boat inside the hood. Do not remove it.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock.

  • Dissolution (The Heat Check): When adding to solvent, monitor temperature. The electron-deficient ring makes the compound reactive; exotherms are possible if the solvent contains nucleophilic impurities (e.g., wet amines).

Visualization: Safe Handling Logic

SafetyWorkflow cluster_0 Exposure Danger Zone Start Start: Stock Retrieval Check Check: Fume Hood Face Velocity > 100 fpm Start->Check PPE Action: Don PPE (Double Glove if Solvated) Check->PPE Weigh Critical: Weighing (Use Ionizer for Static) PPE->Weigh Transfer Transfer: Solid to Reaction Vessel Weigh->Transfer Slow Addition Clean Decon: Wipe Balance with 5% NaHCO3 Transfer->Clean Waste Disposal: Solid Waste (Trace Contaminated) Clean->Waste

Figure 1: Operational workflow emphasizing the "Danger Zone" where static-induced dust generation is most likely.

Emergency Response & Decontamination

Self-Validating Safety System: Before starting, prepare a Neutralization Station (Beaker with Saturated Sodium Bicarbonate solution) inside the hood. This allows for immediate tool decontamination without leaving the safety zone.

Exposure Scenarios[1][2][3][4][5][6][7]
  • Skin Contact:

    • Immediate Action: Do not wipe (drives acid deeper). Flush with water for 15 minutes.

    • Neutralization: After flushing, wash with soap (alkaline) to neutralize residual acidity.

    • Medical: Seek evaluation for hydrofluoric acid-like burns (unlikely to generate free HF, but the organic acid burn can be delayed).

  • Spill (Solid):

    • Cover with weak base (Sodium Carbonate or Calcium Carbonate).

    • Moisten slightly to prevent dust.

    • Scoop into hazardous waste container.

Disposal Specifications

Do not dispose of down the drain. The fluorinated ring is persistent in the environment.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Chemical - ToxicBag in heavy-duty polyethylene. Label "Fluorinated Organic Acid."
Liquid Waste Halogenated OrganicDo not mix with strong oxidizers (Nitric acid) or strong bases (KOH) in the waste drum to prevent exotherms.
Contaminated Sharps SharpsNeedles used with this compound must be uncapped and dropped directly into sharps bin to avoid stick injuries with corrosive residue.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2779844, 2,4,6-Trifluorobenzoic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.